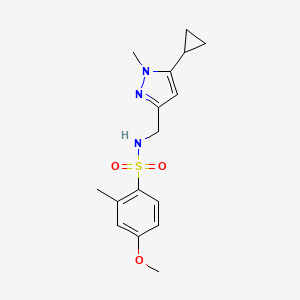

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamide derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of cyclopropylamine with a suitable diketone to form the pyrazole ring, followed by methylation to introduce the methyl group at the 1-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used to oxidize the sulfonamide group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the nitro group to an amine.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Amines.

Substitution: Alkylated pyrazoles.

Wissenschaftliche Forschungsanwendungen

This compound has shown potential in various scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic systems.

Biology: The compound's biological activity can be explored for potential pharmacological effects.

Medicine: It may have applications in the development of new drugs, particularly in the treatment of diseases such as leishmaniasis and malaria.

Industry: Its unique chemical properties make it suitable for use in the production of advanced materials and chemical intermediates.

Wirkmechanismus

The mechanism by which N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The pyrazole ring can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate: This compound shares a similar pyrazole core but has different substituents.

PHA-533533: Another pyrazole derivative with different functional groups.

Uniqueness: N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide stands out due to its unique combination of functional groups, which can lead to distinct chemical and biological properties compared to similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and structure-activity relationship (SAR) based on available research findings.

Chemical Structure and Properties

The compound features a complex structure with the following characteristics:

- Molecular Formula : C₁₅H₁₈N₄O₂S

- Molecular Weight : Approximately 334.39 g/mol

- Structural Composition : The compound consists of a pyrazole ring substituted with a cyclopropyl group, linked to a sulfonamide moiety and a methoxy-substituted aromatic ring.

Synthesis

The synthesis of sulfonamide derivatives like this compound typically involves:

- Formation of the pyrazole ring through cyclization reactions.

- Introduction of the cyclopropyl group via appropriate alkylation methods.

- Coupling with the sulfonamide component, often utilizing coupling agents to facilitate the reaction.

Antiinflammatory and Analgesic Properties

Research has indicated that pyrazole derivatives, including sulfonamides, can exhibit potent anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). A study focusing on similar compounds demonstrated that several pyrazole-based sulfonamides effectively blocked COX-2 activity in vitro, suggesting potential applications in treating inflammatory diseases such as arthritis .

Structure-Activity Relationship (SAR)

The SAR studies for this class of compounds reveal that:

- Substituents on the pyrazole ring significantly influence biological activity.

- The presence of electron-donating groups (like methoxy) enhances COX inhibition.

A comparative analysis of various derivatives highlights the importance of structural modifications in optimizing pharmacological profiles:

| Compound Name | Structure Features | COX Inhibition Activity |

|---|---|---|

| SC-236 | Pyrazole with methyl and trifluoromethyl groups | High |

| Celecoxib | Sulfonamide with para-substituted phenyl ring | Very High |

| N-Cyclopropyl Pyrazoles | Cyclopropyl substitution enhances potency | Moderate to High |

Case Study 1: Metabolic Syndrome

A recent study evaluated a related pyrazole derivative for its ability to induce activating transcription factor 3 (ATF3), which plays a role in metabolic regulation. The compound demonstrated lipid-lowering effects and improved glycemic profiles in high-fat diet-induced obesity models . This suggests that this compound may also possess similar metabolic benefits.

Case Study 2: Cancer Therapy

Another investigation into benzamide derivatives revealed their potential as RET kinase inhibitors, which are critical in certain cancer therapies. Compounds with structural similarities to this compound exhibited moderate to high potency against RET kinase, indicating possible applications in targeted cancer treatments .

Eigenschaften

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S/c1-11-8-14(22-3)6-7-16(11)23(20,21)17-10-13-9-15(12-4-5-12)19(2)18-13/h6-9,12,17H,4-5,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTKFCSQPAXBRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2=NN(C(=C2)C3CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.